5-fluoro-3-(2-nitroethenyl)-1H-indole
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Overview
Description
5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole is a fluorinated indole derivative.
Preparation Methods
One common method is the electrophilic fluorination of indole derivatives using reagents such as Selectfluor . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole can undergo various chemical reactions, including:
Scientific Research Applications
5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole can be compared with other fluorinated indole derivatives such as:
5-fluoroindole: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
5-fluoro-2-methylindole: Contains a methyl group instead of a nitroethenyl group, which affects its biological activity and chemical reactivity.
5-fluoro-3-phenylindole: The presence of a phenyl group instead of a nitroethenyl group alters its pharmacological properties.
The unique combination of a fluorine atom and a nitroethenyl group in 5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-fluoro-3-(2-nitroethenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJWSVNMVSDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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